molecular formula C10H13Cl2N B1386167 1-(2,5-Dichlorophenyl)butan-1-amine CAS No. 1097793-93-5

1-(2,5-Dichlorophenyl)butan-1-amine

Cat. No.: B1386167
CAS No.: 1097793-93-5
M. Wt: 218.12 g/mol
InChI Key: ZIQUTSNVEDZOSN-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)butan-1-amine is an organic compound characterized by a butan-1-amine backbone with a 2,5-dichlorophenyl substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)butan-1-amine can be synthesized through several methods, including:

  • Nucleophilic Substitution: Reacting 2,5-dichlorophenyl bromide with butylamine under controlled conditions.

  • Reductive Amination: Reacting 2,5-dichlorobenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)butan-1-amine undergoes various chemical reactions, including:

  • Oxidation: Converting the amine group to an amide or nitro group.

  • Reduction: Reducing any oxidized functional groups back to their original state.

  • Substitution: Replacing the chlorine atoms on the aromatic ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Utilizing nucleophiles like sodium hydroxide or halides under specific conditions.

Major Products Formed:

  • Oxidation: Formation of 1-(2,5-dichlorophenyl)butan-1-imine or 1-(2,5-dichlorophenyl)butan-1-nitro.

  • Reduction: Regeneration of this compound from its oxidized forms.

  • Substitution: Production of various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2,5-Dichlorophenyl)butan-1-amine finds applications in several fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in treating certain diseases.

  • Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)butan-1-amine exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

  • Pathways Involved: Modulation of biochemical pathways related to the compound's biological activity.

Comparison with Similar Compounds

  • 1-(2,5-Dichlorophenyl)ethan-1-amine

  • 1-(2,5-Dichlorophenyl)propan-1-amine

  • 1-(2,5-Dichlorophenyl)butan-1-imine

  • 1-(2,5-Dichlorophenyl)butan-1-nitro

This comprehensive overview provides a detailed understanding of 1-(2,5-Dichlorophenyl)butan-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,5-dichlorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQUTSNVEDZOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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